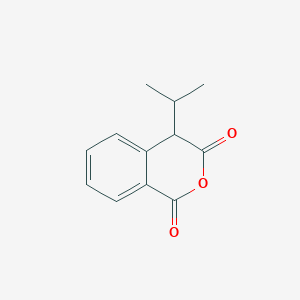

4-Isopropylisochroman-1,3-dione

Description

Overview of the Isochroman (B46142) Ring System in Organic Chemistry

The isochroman ring system is a bicyclic structure, meaning it is composed of two fused rings. wikipedia.org Specifically, it consists of a benzene (B151609) ring fused to a dihydropyran ring. This system is a type of heterocyclic compound because the pyran-derived ring contains an oxygen atom in addition to carbon atoms. wikipedia.org The presence of the isochroman skeleton is significant in a variety of organic compounds, and its derivatives are explored for various applications. organic-chemistry.orgacs.org The term "isochroman" itself designates a specific isomer of chroman, with the oxygen atom at the 2-position of the heterocyclic ring.

The 1,3-Dione Moiety within Heterocyclic Frameworks

A "moiety" in chemistry refers to a part of a molecule. The 1,3-dione moiety consists of two carbonyl (C=O) groups separated by a single carbon atom. When this moiety is incorporated into a heterocyclic ring system, it imparts specific chemical properties to the molecule. The presence of the two carbonyl groups can influence the molecule's reactivity, polarity, and potential for hydrogen bonding. In many heterocyclic compounds, the 1,3-dione functionality is a key feature that contributes to their chemical behavior and biological activity. nih.govscirp.org

Structure

3D Structure

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

4-propan-2-yl-4H-isochromene-1,3-dione |

InChI |

InChI=1S/C12H12O3/c1-7(2)10-8-5-3-4-6-9(8)11(13)15-12(10)14/h3-7,10H,1-2H3 |

InChI Key |

RQPWKYMFHSJUAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1C2=CC=CC=C2C(=O)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropylisochroman 1,3 Dione and Substituted Analogues

Classical Approaches to the Isochroman-1,3-dione Core

Established methods for constructing the isochroman-1,3-dione system have historically relied on fundamental organic reactions, including the acylation of homophthalic anhydrides and the oxidative cleavage of indanone derivatives.

A primary method for introducing substituents at the 4-position of the isochroman-1,3-dione ring is through the acylation of a homophthalic anhydride (B1165640) precursor. This reaction typically involves an electrophilic acylating agent, such as an aliphatic anhydride (e.g., isobutyric anhydride) or an acid chloride, which reacts with the enolate of homophthalic anhydride. The mechanism is a nucleophilic addition-elimination process where the nucleophile attacks the carbonyl carbon of the acylating agent. youtube.comsavemyexams.com The reaction is particularly effective when using small, symmetrical anhydrides. youtube.com

The general mechanism involves the formation of a tetrahedral intermediate which then collapses, eliminating a leaving group. youtube.com In the case of an acid anhydride, the leaving group is a resonance-stabilized carboxylate anion, which makes it a favorable process. youtube.comyoutube.com

The success of the acylation of homophthalic anhydrides is highly dependent on the reaction conditions. The choice of base, solvent, and temperature can significantly impact the yield and purity of the resulting 4-substituted isochroman-1,3-dione.

Base: A base is crucial for deprotonating the homophthalic anhydride to form the reactive enolate nucleophile. Weakly basic amines are often used as catalysts. wikipedia.org For instance, 4-(N,N-Dimethylamino)pyridine (DMAP) and its salts have been shown to be effective catalysts for the acylation of alcohols and phenols, which proceeds via a similar mechanism. organic-chemistry.org Stronger bases might induce unwanted side reactions like the self-condensation of the anhydride. wikipedia.org

Solvent: The choice of solvent can affect reactant solubility and reaction rates. Solvents such as acetonitrile (B52724) and toluene (B28343) are commonly employed. mdpi.com For instance, in related reactions, refluxing in acetonitrile has been found to provide optimal yields for certain cycloadducts. mdpi.com In some cases, solvent-free conditions using catalysts like phosphomolybdic acid have proven efficient for acetylation reactions. organic-chemistry.org

Temperature: Reaction temperatures can range from room temperature to reflux. While some reactions proceed to completion at room temperature, higher temperatures, such as refluxing at 80°C, can lead to higher yields and better diastereoselectivity in related syntheses. mdpi.com

Table 1: Influence of Reaction Parameters on Acylation and Related Reactions

| Parameter | Condition | Effect | Citation |

| Base/Catalyst | DMAP, Polystyrene-supported DMAP | Efficiently promotes acylation, allowing for catalyst recovery and reuse. | organic-chemistry.org |

| Pyridine (B92270) | Used as a solvent and catalyst in the Doebner modification of Knoevenagel condensations. | wikipedia.orgorganic-chemistry.org | |

| Solvent | Acetonitrile (reflux) | Provided optimal 72% yield in a Castagnoli-Cushman reaction involving a homophthalic anhydride derivative. | mdpi.com |

| Toluene (reflux) | Resulted in a lower (66%) yield compared to acetonitrile in the same reaction. | mdpi.com | |

| Dichloromethane (room temp) | Used for cyclodehydration to form anhydrides from homophthalic acids. | mdpi.com | |

| Temperature | Room Temperature | Reaction may proceed to completion but can result in lower yield (55%) and diastereoselectivity. | mdpi.com |

| 80 °C (Reflux) | Increased yield and diastereoselectivity compared to room temperature. | mdpi.com |

An alternative classical route to substituted isochroman-1,3-diones involves the ozonolysis of 2-benzylidene-7-hydroxyindanone derivatives. tandfonline.comoup.com This oxidative cleavage reaction breaks the double bond of the benzylidene group, leading to the formation of the dicarbonyl functionality characteristic of the isochroman-1,3-dione ring system. This method was successfully employed in the synthesis of (±)Sclerin (4,5,6,7-tetramethyl-8-hydroxyisochroman-1,3-dione) and its analogues. tandfonline.comoup.com

The necessary 2-benzylidene-7-hydroxyindanone precursors are themselves synthesized through a multi-step process. tandfonline.comoup.com The synthesis begins with the Friedel-Crafts acylation of alkylated phenols with α-bromobutyrylbromide to produce alkylated-7-hydroxyindanones. tandfonline.comoup.com These indanone derivatives are then subjected to a Claisen-Schmidt condensation with benzaldehyde. tandfonline.comnih.gov This condensation reaction introduces the benzylidene group, yielding the final precursor ready for ozonolysis. tandfonline.comoup.com

Modern and Advanced Synthetic Strategies

More recent synthetic methodologies often focus on improving efficiency, atom economy, and environmental compatibility. The Knoevenagel condensation represents one such advanced strategy applicable to the synthesis of isochroman-1,3-dione analogues.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org This reaction is highly effective for forming α,β-unsaturated products and can be applied to the synthesis of 4-arylideneisochroman-1,3-diones. In this context, a substituted homophthalic anhydride (acting as the active methylene (B1212753) compound) would be condensed with an aromatic aldehyde.

The reaction is typically catalyzed by a weak base, such as an amine like piperidine (B6355638), or can be performed under solvent-free conditions. wikipedia.orgresearchgate.net The Doebner modification of this reaction utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it can facilitate subsequent decarboxylation. wikipedia.orgorganic-chemistry.org This approach has been used to synthesize various 2-arylideneindan-1,3-diones by condensing indan-1,3-dione with aromatic aldehydes, demonstrating the applicability of the method to cyclic dione (B5365651) systems. researchgate.net

Table 2: Examples of Knoevenagel Condensation for Arylidene Synthesis

| Active Methylene Compound | Aldehyde | Catalyst/Conditions | Product Type | Citation |

| Malonic Acid | Acrolein | Pyridine (Doebner mod.) | α,β-unsaturated carboxylic acid | wikipedia.org |

| Thiobarbituric acid | 2-Methoxybenzaldehyde | Piperidine, Ethanol | α,β-unsaturated ketone (enone) | wikipedia.org |

| Indan-1,3-dione | Aromatic Aldehydes | Water, no catalyst | 2-Arylideneindan-1,3-dione | researchgate.net |

| Active Methylene Compounds | Aldehydes or Ketones | [bmim]BF4 (ionic liquid), EDDA | α,β-unsaturated compounds | organic-chemistry.org |

An in-depth analysis of the synthetic routes for the chemical compound 4-Isopropylisochroman-1,3-dione and its substituted analogues reveals a variety of sophisticated chemical strategies. These methodologies leverage modern techniques and catalytic systems to achieve high efficiency and selectivity in constructing the isochromanone core.

1

The synthesis of isochroman-1,3-diones, such as the 4-isopropyl derivative, often begins with precursors like homophthalic anhydride, which can be acylated to introduce substituents at the C-4 position. The formation of the dione structure is a critical step, influenced by reaction conditions and the choice of reagents.

1 Microwave Irradiation as a Reaction Enhancement Tool

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.net In the context of synthesizing heterocyclic compounds like isochromanones, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. researchgate.netresearchgate.net This enhancement is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and minimize the formation of side products. For instance, the intramolecular cyclization steps, which can be sluggish under conventional heating, are often expedited under microwave conditions. researchgate.net The synthesis of various heterocyclic systems, including 1,2,3,4-tetrahydroisoquinoline (B50084) and isoindoline-1,3-dione derivatives, has demonstrated the benefits of this "green" chemistry approach. researchgate.netnih.gov

| Compound | Method | Catalyst/Solvent | Time | Yield (%) |

|---|---|---|---|---|

| 3b | Conventional Heating | PPA/SiO₂ | 4 h | 80 |

| Microwave Irradiation | PPA/SiO₂ | 10 min | 93 | |

| 3c | Conventional Heating | PPA/SiO₂ | 4 h | 87 |

| Microwave Irradiation | PPA/SiO₂ | 10 min | 95 |

2 Role of Catalytic Additives (e.g., Ammonium (B1175870) Acetate)

Catalytic additives play a crucial role in the synthesis of heterocyclic compounds. Ammonium acetate (B1210297), for example, is a versatile reagent often employed in multi-component reactions to construct nitrogen-containing rings. thieme-connect.de In reactions like the Castagnoli-Cushman reaction, ammonium acetate serves as the nitrogen source to form 2-unsubstituted isoquinol-1-ones from homophthalic anhydrides. While not directly forming an isochroman-1,3-dione, this highlights its utility in cyclization reactions starting from similar precursors. In the synthesis of diarylpyridines, ammonium acetate acts as the ammonia (B1221849) source in a metal-free cyclocondensation with aromatic ketones. thieme-connect.de Its dual role as both a reactant and a catalyst in some transformations showcases its utility in promoting reactions that might otherwise require harsh conditions or more complex catalytic systems.

2 Oxidative Rearrangement Sequences for Isochromanone Generation

Oxidative rearrangement reactions provide a pathway to complex molecular architectures from simpler precursors. For the generation of isochromanone skeletons, these sequences can involve the intramolecular transformation of a suitably functionalized aromatic precursor. A notable example involves the use of hypervalent iodine(III) reagents, such as phenyliodine diacetate (PhI(OAc)₂), which can mediate efficient oxidative 1,2-C to N migrations of primary amines. organic-chemistry.org While this specific example leads to amines, the underlying principle of using an oxidant to trigger a rearrangement and subsequent cyclization can be conceptually applied to the synthesis of oxygen-containing heterocycles like isochromanones, provided a suitable oxygen nucleophile is present. The reaction often proceeds through a concerted mechanism, avoiding radical or nitrene intermediates. organic-chemistry.org

1 Regioselective and Diastereoselective Control in Oxidative Processes

Achieving high levels of regioselectivity and diastereoselectivity is a central challenge in organic synthesis. In the context of oxidative processes leading to isochromanones, stereocontrol is paramount for producing a single, desired stereoisomer. This can be accomplished by employing chiral catalysts or auxiliaries that create a chiral environment around the reacting molecule, favoring one reaction pathway over others. For instance, asymmetric synthesis of isochromanone derivatives has been achieved with excellent enantioselectivity through cascade reactions that utilize chiral metal complexes. nih.gov These catalysts guide the approach of the reactants, dictating the stereochemistry of the newly formed chiral centers. The choice of catalyst, such as a chiral N,N'-dioxide-metal complex, can be tuned to optimize both the yield and the stereochemical outcome of the cyclization. nih.gov

2 Synthesis of Keto-Lactones as Key Intermediates

The formation of isochromanones can proceed through key intermediates such as keto-lactones. In certain lichen compounds, a dynamic equilibrium exists between a δ-keto-acid and its cyclic hydroxy-lactone isomer, demonstrating the facile interconversion that can lead to lactone ring formation. researchgate.net In synthetic strategies, an intramolecular aldol-type cyclization of a precursor bearing both a ketone and an ester functionality can generate a keto-lactone intermediate. An efficient asymmetric synthesis of isochromanone derivatives has been developed that proceeds by trapping a carboxylic oxonium ylide, generated from a keto-acid and a diazo compound, which then undergoes an aldol (B89426) cascade cyclization. nih.gov This process generates benzo-fused δ-lactones with adjacent quaternary stereocenters in high enantioselectivity. nih.gov The use of α-diazoketones is crucial for forming a transient (Z)-type enol intermediate that facilitates the desired aldol cascade. nih.gov

| Ketoacid Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Acetylbenzoic acid | Rh₂(OAc)₄ / Fe(OTf)₂-L-PiC₂H₄Ph | 91 | 95 |

| 2-(1-Oxopropyl)benzoic acid | Rh₂(OAc)₄ / Fe(OTf)₂-L-PiC₂H₄Ph | 85 | 94 |

| 2-Benzoylbenzoic acid | Rh₂(OAc)₄ / Fe(OTf)₂-L-PiC₂H₄Ph | 78 | 95 |

| 2-(2-Methylpropanoyl)benzoic acid | Rh₂(OAc)₄ / Fe(OTf)₂-L-PiC₂H₄Ph | 88 | 96 |

Ozonolysis of 2-Benzylidene-7-hydroxyindanone Derivatives

3 Diels-Alder Cycloaddition Reactions Involving Isochromane-3,4-dione Intermediates

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high stereocontrol. A novel strategy for synthesizing complex polycyclic lactones involves the in-situ generation of highly reactive isochroman-3,4-dione intermediates, which then act as the diene component in a [4+2] cycloaddition. nih.gov This approach allows for the construction of bridged polycyclic systems that are analogous to various natural products. nih.gov

1 Tandem Aerobic Oxidation and Cycloaddition Strategies

An elegant and efficient method combines aerobic oxidation and a Diels-Alder reaction in a one-pot tandem sequence. nih.gov This process starts with a 4-bromoisochroman-3-one derivative, which, in the presence of a base like diisopropylethylamine (DIPEA), undergoes an autoxidation reaction with atmospheric oxygen. nih.gov This oxidation generates a key isochroman-3,4-dione intermediate. This reactive species does not need to be isolated; it is immediately trapped in situ by an electron-deficient dienophile (such as a chalcone (B49325) or other enone) via a highly regioselective and diastereoselective Diels-Alder cycloaddition. nih.govresearchgate.net This tandem strategy is notable for its efficiency and atom economy, providing access to structurally complex bridged polycyclic lactones from relatively simple starting materials. nih.gov

| Dienophile | Yield of Bridged Polycyclic Lactone (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| Chalcone | 75 | >20:1 |

| (E)-Methyl cinnamate | 68 | >20:1 |

| N-Phenylmaleimide | 85 | >20:1 |

| (E)-3-Nitroprop-1-ene | 62 | 15:1 |

Stereochemical Control and Regioselectivity in Synthesis

The creation of the this compound scaffold and its analogs is often predicated on reactions that establish key stereocenters and geometric isomers with high fidelity. The ability to selectively produce a desired stereoisomer is paramount, as different isomers can exhibit markedly different biological activities.

Factors Influencing Z/E Isomer Ratios in 4-Alkylideneisochromandiones

The synthesis of 4-alkylideneisochromandiones, which are key precursors to 4-alkylisochroman-1,3-diones, is commonly achieved through a Knoevenagel condensation between homophthalic anhydride and an appropriate aldehyde or ketone. The geometry of the resulting exocyclic double bond (Z or E) is a critical stereochemical consideration. Several factors can influence the isomeric ratio of the product.

The nature of the catalyst is a primary determinant. Base catalysts, such as piperidine or pyridine, are frequently employed and can influence the stereochemical outcome. The reaction mechanism involves the formation of a carbanion from the active methylene compound (homophthalic anhydride), which then attacks the carbonyl group of the aldehyde. The subsequent elimination step determines the final geometry of the double bond. The reversibility of both the condensation and elimination steps allows for thermodynamic equilibration, often favoring the more stable isomer. researchgate.net

The steric bulk of the substituents on both the aldehyde and the active methylene compound plays a significant role. In the case of the synthesis of 4-isopropylideneisochroman-1,3-dione from isobutyraldehyde (B47883), the steric interaction between the isopropyl group and the carbonyl groups of the isochroman-1,3-dione core will influence the preferred geometry. Generally, the isomer that minimizes these steric clashes will be the major product.

The reaction conditions, including the solvent and temperature, can also impact the Z/E ratio. Solvents can influence the stability of the transition states leading to the different isomers, while temperature can affect the position of the thermodynamic equilibrium.

While specific studies on the Z/E selectivity for the Knoevenagel condensation of homophthalic anhydride with isobutyraldehyde are not extensively detailed in the literature, general principles of the Knoevenagel reaction suggest that the thermodynamically more stable E-isomer is often the major product, especially under conditions that allow for equilibration. researchgate.netbohrium.com

Table 1: General Factors Influencing Z/E Isomer Ratios in Knoevenagel Condensations

| Factor | Influence on Z/E Ratio |

| Catalyst | Can favor the kinetic or thermodynamic product depending on its nature and the reversibility of the reaction steps. |

| Steric Hindrance | Larger substituents on the aldehyde and active methylene compound generally lead to a preference for the less sterically hindered isomer. |

| Reaction Temperature | Higher temperatures can promote equilibration towards the thermodynamically more stable isomer. |

| Solvent | The polarity and coordinating ability of the solvent can stabilize or destabilize transition states, affecting the isomeric ratio. |

| Reaction Time | Longer reaction times can allow for the conversion of the kinetic product to the more stable thermodynamic product. |

Strategies for Enantioselective and Diastereoselective Formation of this compound Scaffolds

The introduction of chirality at the C4 position of the isochroman-1,3-dione core is a significant synthetic challenge. Achieving high levels of enantioselectivity and diastereoselectivity requires the use of chiral auxiliaries, chiral catalysts, or chiral reagents.

Enantioselective Strategies:

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. Chiral secondary amines, such as proline and its derivatives, have been successfully employed in the enantioselective synthesis of related 4-aminoisochromanones through an intramolecular Mannich reaction. organic-chemistry.org This suggests that a similar organocatalytic approach could be envisioned for the synthesis of 4-substituted isochroman-1,3-diones. For instance, a chiral catalyst could control the facial selectivity of the attack of a nucleophile on a 4-substituted isochroman-1,3-dione precursor.

Another promising strategy involves the use of chiral Lewis acid catalysts. In the synthesis of related isochroman (B46142) derivatives, bimetallic systems, such as a combination of a rhodium(II) complex and a chiral N,N'-dioxide-metal complex (e.g., Sc(III) or Fe(III)), have been shown to effectively catalyze asymmetric cascade reactions, leading to the formation of chiral lactones with high enantioselectivity. nih.gov The application of such chiral Lewis acids could potentially control the stereochemistry of the formation of the this compound scaffold.

Diastereoselective Strategies:

The use of chiral auxiliaries is a well-established method for diastereoselective synthesis. osi.lvbeilstein-journals.org A chiral auxiliary can be temporarily attached to the homophthalic anhydride or the isopropyl-containing fragment. The inherent chirality of the auxiliary would then direct the stereochemical outcome of the key bond-forming reaction, leading to a diastereomerically enriched product. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound. For example, chiral sulfinamides have been effectively used as chiral auxiliaries in the synthesis of chiral amines with multiple stereogenic centers. osi.lv

Furthermore, substrate-controlled diastereoselective reactions can be employed. If a chiral center is already present in the homophthalic anhydride precursor, it can direct the stereochemistry of the introduction of the isopropyl group at the C4 position. The inherent steric and electronic properties of the existing chiral center would favor the formation of one diastereomer over the other.

While direct and detailed research on the enantioselective and diastereoselective synthesis of this compound is limited, the principles established in the synthesis of analogous isochromanones and other heterocyclic systems provide a strong foundation for the development of such methodologies. The exploration of organocatalysis, chiral Lewis acid catalysis, and the use of chiral auxiliaries are all viable and promising avenues for achieving stereocontrolled access to this important chemical entity.

Reactivity Profiles and Transformational Chemistry of 4 Isopropylisochroman 1,3 Dione

Tautomerism and its Chemical Implications

The presence of a hydrogen atom on the carbon situated between two carbonyl groups (the α-carbon) in 4-isopropylisochroman-1,3-dione allows for the existence of tautomeric forms. This dynamic equilibrium between the keto and enol forms is a cornerstone of its reactivity.

This compound can exist in equilibrium between its diketo form and two potential enol forms. However, studies on analogous 4-substituted isochroman-1,3-diones indicate a strong preference for the enolic tautomer where the double bond is exocyclic to the pyran ring. This preference is driven by the formation of a conjugated system that includes the benzene (B151609) ring, the enolic double bond, and the remaining carbonyl group, which imparts significant thermodynamic stability.

The enol form is further stabilized by the potential for intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen, forming a stable six-membered ring-like structure. This phenomenon has been observed in the crystal structures of related 4-acyl and 4-aroyl isochroman-1,3-diones.

| Tautomeric Form | Key Structural Features | Relative Stability |

| Diketo | Two carbonyl groups at positions 1 and 3. | Less favored |

| Endocyclic Enol | Double bond within the pyran ring. | Less favored |

| Exocyclic Enol | Double bond outside the pyran ring, conjugated with the aromatic ring and one carbonyl group. | Preferential form |

Table 1: Tautomeric Forms of this compound

Nucleophilic and Electrophilic Reactions at the 4-Position

The carbon at the 4-position of this compound is an active methylene (B1212753) group, rendered acidic by the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity is the basis for a rich variety of nucleophilic and electrophilic reactions at this site.

The active methylene group of this compound can participate in Knoevenagel-type condensation reactions with various aldehydes and ketones. researchgate.net This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine salt, which facilitates the deprotonation of the active methylene group to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield a new carbon-carbon double bond.

The general mechanism involves:

Deprotonation of the 4-position to form the enolate.

Nucleophilic attack of the enolate on the carbonyl compound.

Protonation of the resulting alkoxide.

Dehydration to form the final condensation product.

These condensation products are often highly conjugated and colored compounds with potential applications in dye and materials chemistry. The reactivity of the carbonyl compound plays a significant role in the reaction outcome, with aldehydes generally being more reactive than ketones. researchgate.net

The acidity of the active methylene group allows for its functionalization through various C-alkylation and C-acylation reactions. researchgate.net

C-Alkylation: In the presence of a suitable base, the active methylene group can be deprotonated to form a carbanion, which can then act as a nucleophile to attack an alkyl halide. This results in the formation of a new carbon-carbon bond at the 4-position. The choice of base and solvent is crucial to control the extent of alkylation and to avoid competing O-alkylation of the enolate. researchgate.net Stronger bases and aprotic solvents generally favor C-alkylation.

C-Acylation: Similarly, the enolate generated from this compound can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the 4-position. These 4-acyl derivatives are themselves versatile intermediates for further transformations. researchgate.net

| Reaction Type | Reagent | Product Type |

| Knoevenagel Condensation | Aldehyd/Ketone | 4-Alkylidene/Arylidene derivative |

| C-Alkylation | Alkyl halide | 4,4-Dialkyl derivative |

| C-Acylation | Acyl chloride/Anhydride (B1165640) | 4-Acyl-4-alkyl derivative |

Table 2: Functionalization Reactions at the 4-Position

Ring-Opening and Ring-Closing Reaction Pathways

The isochroman-1,3-dione ring system can undergo ring-opening reactions under certain conditions. For instance, hydrolysis with a strong base can lead to the cleavage of the anhydride linkage, forming a dicarboxylic acid derivative. Subsequent decarboxylation can occur under harsh conditions.

Conversely, the reactivity of the functional groups on the isochroman-1,3-dione core can be exploited to construct new fused heterocyclic rings. For example, the 1,3-dicarbonyl moiety can react with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) to form pyrazole (B372694) or isoxazole (B147169) rings, respectively. These reactions often proceed through an initial condensation followed by a cyclization step.

Derivatization Strategies for Structural Modification

The chemical scaffold of this compound offers multiple sites for derivatization, enabling the synthesis of a diverse library of related compounds with potentially new properties.

Modification of the Isopropyl Group: While the isopropyl group itself is relatively inert, its presence influences the steric environment around the 4-position, which can affect the regioselectivity and stereoselectivity of reactions.

Reactions of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce new functional groups. The directing effects of the existing substituents will govern the position of the incoming electrophile.

Transformations of the Dicarbonyl Moiety: As mentioned in the previous section, the dicarbonyl unit is a key site for the construction of fused heterocyclic systems. For example, reaction with hydrazine hydrate (B1144303) can yield pyrazole-fused derivatives. nih.gov

These derivatization strategies allow for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in medicinal chemistry and materials science.

Acylation Reactions (O-acylation vs. C-acylation)

The presence of an acidic proton at the C-4 position of this compound allows for the formation of an enolate intermediate under basic conditions. This enolate is a bidentate nucleophile, meaning it can react with electrophiles at two different sites: the oxygen atom (O-acylation) or the carbon atom (C-acylation). The regioselectivity of this reaction is influenced by several factors, including the nature of the acylating agent, the counterion of the enolate, the solvent, and the reaction temperature. nih.gov

C-acylation typically occurs under conditions that favor kinetic control, such as the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The resulting C-acylated products are 1,3-dicarbonyl compounds which are valuable intermediates in organic synthesis. The reaction of the enolate with a reactive acylating agent, such as an acyl chloride, would lead to the formation of a new carbon-carbon bond at the C-4 position. youtube.com

O-acylation , on the other hand, is generally favored under thermodynamic control, often with acylating agents like acid anhydrides and in the presence of a coordinating solvent. nih.gov The product of O-acylation is an enol ester. The choice of base and solvent can significantly influence the ratio of C- to O-acylated products. For instance, the use of potassium enolates and chelating solvents like 1,2-dimethoxyethane (B42094) tends to favor O-acylation. nih.gov

The isopropyl group at the C-4 position of the target molecule introduces steric hindrance, which can be expected to influence the C-/O-acylation ratio. Increased steric bulk at the carbon nucleophile may favor attack at the less hindered oxygen atom, thus potentially increasing the proportion of the O-acylated product.

Table 1: Factors Influencing O- vs. C-Acylation of Enolates

| Factor | Favors C-Acylation | Favors O-Acylation |

| Acylating Agent | Acyl Halides youtube.com | Acid Anhydrides nih.gov |

| Metal Counterion | Mg | K nih.gov |

| Solvent | Non-polar (e.g., Toluene) nih.gov | Chelating (e.g., DME) nih.gov |

| Temperature | Lower Temperatures nih.gov | Higher Temperatures nih.gov |

| Steric Hindrance | Less hindered substrates | More hindered substrates |

Halogenation at Activated Positions

The activated methylene group at the C-4 position of this compound is susceptible to electrophilic halogenation. The acidity of the C-4 proton facilitates the formation of an enol or enolate, which then reacts with an electrophilic halogen source.

Bromination is a common halogenation reaction for such activated positions. A widely used reagent for this purpose is N-bromosuccinimide (NBS). wikipedia.org NBS provides a low concentration of molecular bromine, which can then react with the enol form of the dicarbonyl compound. masterorganicchemistry.com The reaction can be carried out under various conditions, including radical initiation with light or a radical initiator, or under acid-catalyzed conditions. wikipedia.org For active methylene compounds, the reaction with NBS can lead to monobrominated products. rsc.orgrsc.org

Another effective method for the bromination of active methylene compounds involves the use of potassium bromide (KBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) and an acid such as hydrochloric acid (HCl). organic-chemistry.orgresearchgate.net This system generates electrophilic bromine in situ, which then reacts with the enolized dicarbonyl compound. This method is considered environmentally friendly as it avoids the use of elemental bromine. organic-chemistry.org

The isopropyl group at the C-4 position would likely influence the rate of halogenation due to its electronic and steric effects. Electronically, the isopropyl group is weakly electron-donating, which could slightly stabilize the enol intermediate. Sterically, it may hinder the approach of the halogenating agent to some extent.

Table 2: Reagents for the Halogenation of Activated Methylene Groups

| Reagent System | Description |

| N-Bromosuccinimide (NBS) | A convenient source of electrophilic bromine, often used for selective bromination of activated positions. wikipedia.org |

| KBr / HCl / H₂O₂ | An in-situ generation of bromine for the chemoselective bromination of active methylene compounds. organic-chemistry.orgresearchgate.net |

| Monobromomalononitrile (MBM) | An efficient regioselective monobrominating agent for active methylene compounds. rsc.org |

Nitration Reactions at the Methylene Group

The nitration of the activated methylene group at C-4 of this compound can be achieved using specific nitrating agents capable of reacting with active methylene compounds. Standard aromatic nitration conditions (e.g., mixed acid) are generally too harsh and would likely lead to the degradation of the anhydride ring.

A suitable method for the nitration of 1,3-dicarbonyl compounds involves a two-phase system of a sulfuric/nitric acid mixture and an organic solvent like chloroform (B151607) at low temperatures. researchgate.netlookchem.com This method allows for the synthesis of 2-nitro-1,3-dicarbonyl compounds in moderate to good yields. researchgate.net The use of a two-phase system can help to control the reaction and minimize the formation of by-products. researchgate.net

More recently, metal-free oxidative nitration methods have been developed for the α-C-H nitration of carbonyls. For instance, a system using iodine and sodium nitrite (B80452) (NaNO₂) in the presence of an oxidant in a solvent like dimethyl sulfoxide (B87167) (DMSO) has been reported for the nitration of propiophenones. acs.org Such methods could potentially be adapted for the nitration of this compound.

The presence of the isopropyl group at the C-4 position would likely have a similar influence on the nitration reaction as on halogenation, affecting the reaction rate through its electronic and steric properties.

Table 3: Methods for the Nitration of Active Methylene Compounds

| Reagent System | Description |

| Sulfuric Acid / Nitric Acid (two-phase system) | A method for the nitration of β-dicarbonyl compounds at low temperatures. researchgate.netlookchem.com |

| I₂ / NaNO₂ / Oxidant in DMSO | A metal-free oxidative nitration of the α-C-H bond of carbonyl compounds. acs.org |

| tert-Butyl Nitrite | A metal-free nitrating agent for the direct nitration of arylboronic acids, suggesting its potential for C-H nitration under specific conditions. researchgate.net |

Structural Elucidation and Conformational Analysis of 4 Isopropylisochroman 1,3 Dione and Its Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural determination of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular structure can be obtained. For 4-isopropylisochroman-1,3-dione and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary tools employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry (¹H, ¹³C, ¹⁷O NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Studies on compounds structurally related to this compound, specifically 4-acyl and 4-aroylisochroman-1,3-diones, have utilized ¹H, ¹³C, and ¹⁷O NMR to confirm their structures. isca.me In solution, these compounds primarily exist in a specific enolic tautomeric form. isca.me The chemical shifts of the carbon atoms, particularly C4 and C11, are indicative of this enolic structure. isca.me The C4 chemical shift is observed in the range of 90-97 ppm, suggesting an sp² hybridized state, while the C11 signal appears between 170 and 192 ppm, characteristic of an enolic carbon. isca.me

Expected ¹H NMR Data for this compound (based on analogues)

| Protons | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.0 - 8.0 |

| Isopropyl CH | 2.5 - 3.5 (septet) |

Expected ¹³C NMR Data for this compound (based on analogues)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (carbonyls) | 160 - 175 |

| Aromatic Carbons | 120 - 140 |

| C4 | ~90 - 97 |

| Isopropyl CH | 25 - 35 |

¹⁷O NMR has also been employed in the study of isochroman-1,3-diones, revealing distinct signals for the different oxygen environments. The anhydride (B1165640) oxygen (-O-) resonates at approximately 259-273 ppm, while the enolic oxygen signal is observed around 164 ppm. isca.me

A significant aspect of the chemistry of 4-substituted isochroman-1,3-diones is their existence in tautomeric forms. isca.me NMR spectroscopy is a powerful tool for investigating these tautomeric equilibria. For 4-acyl and 4-aroylisochroman-1,3-diones, NMR studies have shown that in solution, the enolic tautomer with an exocyclic double bond is the predominant form. isca.me This is in contrast to the crystalline state, where the dicarbonyl tautomer may be present. isca.me The preference for the enolic form in solution is supported by both ¹H and ¹³C NMR data, which show the absence of an aliphatic methine resonance and the presence of characteristic enolic carbon signals. isca.me

Advanced, multi-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for determining the stereochemical relationships between different parts of the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the connectivity of this compound.

For instance, a COSY spectrum would reveal the coupling between the isopropyl methine proton and the methyl protons. An HMBC experiment would show correlations between the isopropyl protons and the C4 carbon, as well as with the carbonyl carbons, thus confirming the position of the isopropyl group.

Nuclear Overhauser Effect (NOE) studies are particularly important for determining through-space proximity of atoms. In the context of this compound, NOE experiments could help establish the preferred orientation of the isopropyl group relative to the isochroman (B46142) ring system.

Infrared (IR) Spectroscopy for Characteristic Functional Group Absorptions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogues is expected to show characteristic absorption bands for the carbonyl groups and the carbon-carbon double bonds of the enolic form.

In a study of (Z)-4-(hydroxypropyl)isochroman-1,3-dione, a strong C=O stretching vibration was observed at 1740 cm⁻¹. hmdb.ca For 4-acyl and 4-aroylisochroman-1,3-diones, the IR spectra in the solid state (KBr) show two distinct carbonyl absorption bands around 1790 cm⁻¹ and 1740 cm⁻¹, corresponding to the anhydride carbonyls. In solution (chloroform), these bands are still present, but an additional broad band appears around 1600 cm⁻¹, which is attributed to the C=C bond of the enolic tautomer.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O (anhydride) | 1740 - 1800 |

| C=C (enolic) | 1600 - 1650 |

| C-H (aromatic) | 3000 - 3100 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the structure.

For this compound, the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural clues. Studies on the fragmentation of 4-acyl isochroman-1,3-diones using Electrospray Ionization Mass Spectrometry (ESI-MS) have shown that fragmentation often occurs at atoms bearing a high positive charge. isca.me Common fragmentation pathways for isochroman-1,3-diones may involve the loss of CO and CO₂, as well as cleavage of the substituent at the C4 position. The fragmentation of the isopropyl group would likely lead to the loss of a methyl radical (CH₃•) or a propyl fragment.

X-ray Diffraction Studies for Solid-State Structure Determination

While the crystal structure of this compound itself has not been reported in the searched literature, the structure of a closely related analogue, 4-(1-hydroxypropyl)isochroman-1,3-dione, has been determined. beilstein-journals.org This study revealed that in the solid state, the molecule exists as the exocyclic enolic tautomer, stabilized by a strong intramolecular O-H···O hydrogen bond. beilstein-journals.org The crystal packing is further stabilized by C-H···π, C-O···π, and π-π stacking interactions. beilstein-journals.org

The analysis of this analogue provides a model for the likely solid-state structure of this compound. It is probable that it also crystallizes in an enolic form, with the conformation of the isochroman ring and the orientation of the isopropyl group being influenced by crystal packing forces.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Acylisochroman-1,3-diones |

| 4-Aroylisochroman-1,3-diones |

| (Z)-4-(hydroxypropyl)isochroman-1,3-dione |

| 4-(1-Hydroxypropyl)isochroman-1,3-dione |

Identification of Intramolecular Ring Motifs (e.g., S(6) Ring Motif from Hydrogen Bonding)

A prominent feature in the molecular structure of 4-[(Hydroxy)(4-methylphenyl)methylidene]isochroman-1,3-dione is the presence of an intramolecular hydrogen bond. This interaction occurs between the hydroxyl group at the exocyclic position and one of the carbonyl oxygen atoms of the dione (B5365651) functionality. nih.govnih.gov This hydrogen bond results in the formation of a stable, planar, pseudo-six-membered ring. This specific arrangement is designated as an S(6) ring motif . nih.govnih.gov The formation of this motif significantly influences the planarity of the substituent and its orientation relative to the isochroman core. A similar intramolecular hydrogen bonding and the resulting S(6) motif are observed in the crystal structure of 4-(1-Hydroxypropyl)-isochroman-1,3-dione. znaturforsch.comresearchgate.net

| Ring Motif Details | |

| Motif Type | S(6) |

| Interaction | Intramolecular O-H···O Hydrogen Bond |

| Resulting Geometry | Planar pseudo-six-membered ring |

| Significance | Stabilizes the molecular conformation |

Supramolecular Architecture and Intermolecular Interactions in the Crystalline State

The arrangement of molecules in the solid state is governed by a network of intermolecular forces. In the crystal lattice of 4-[(Hydroxy)(4-methylphenyl)methylidene]isochroman-1,3-dione, several weak but significant interactions collectively build the supramolecular architecture.

Weak C-H···O Contacts and their Contribution to Infinite Chain Formation

In the crystalline state, weak intermolecular hydrogen bonds of the C-H···O type play a crucial role in the molecular packing. nih.govnih.gov These interactions link adjacent molecules, creating one-dimensional supramolecular chains that extend infinitely along a specific crystallographic axis. nih.gov This ordered arrangement contributes to the stability of the crystal lattice.

π-π Stacking Interactions and Implications for Molecular Alignment

Aromatic rings, with their electron-rich π-systems, can engage in attractive, non-covalent interactions known as π-π stacking. In the crystal structure of 4-[(Hydroxy)(4-methylphenyl)methylidene]isochroman-1,3-dione, the benzene (B151609) rings of neighboring isochroman moieties are involved in such stacking interactions. nih.govnih.gov The centroid-to-centroid distance between these stacked rings is a key parameter characterizing the strength and nature of the interaction. This type of interaction is also a stabilizing feature in the crystal structure of 4-(1-Hydroxypropyl)-isochroman-1,3-dione. znaturforsch.comresearchgate.net These stacking forces are critical in dictating the columnar arrangement of molecules within the crystal.

| Stacking Interaction Parameters | |

| Interaction Type | π-π Stacking |

| Participating Moieties | Benzene rings of adjacent isochroman units |

| Centroid-Centroid Distance | 3.755 (1) Å nih.gov |

| Interaction Details | |

| Interaction Type | C-O···π |

| Participating Groups | Carbonyl oxygen and benzene ring |

| O···Centroid Distance | 3.964 (2) Å nih.gov |

Computational and Theoretical Investigations of 4 Isopropylisochroman 1,3 Dione Chemistry

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the behavior of 4-isopropylisochroman-1,3-dione. By solving approximations of the Schrödinger equation, these methods can determine the molecule's electronic distribution, the stability of its various forms, and its preferred three-dimensional structure.

Semi-Empirical Methods (e.g., AM1) for Tautomer Energy and Electronic Effects

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a computationally efficient way to explore molecular properties. While specific AM1 calculations for this compound are not extensively documented in the literature, studies on analogous systems provide valuable insights into tautomeric equilibria.

Tautomerism is a key consideration for isochroman-1,3-dione derivatives. These compounds can exist in equilibrium between the dione (B5365651) form and an enol tautomer. Computational studies on related structures, such as (Z)-4-(hydroxypropyl) isochroman-1,3-dione (PIC) and (Z)-4-(hydroxyethyl) isochroman-1,3-dione (EIC), have shown that the dione form is generally the more stable tautomer. researchgate.net For instance, in a close analogue, the tautomers are separated by an energy difference of approximately 2.5 ± 0.3 kcal/mol in the ground state (S0). researchgate.net Another study on a similar system found the energy difference to be about 3.5 ± 0.5 kcal/mol. researchgate.net

These computational approaches also highlight the significant role of the substituent at the 4-position. The size and electronic nature of the isopropyl group in this compound are expected to influence the tautomeric equilibrium and the electronic properties of the entire molecule. The inertia of the substituted functional group has been shown to play a significant role in the proton transfer process involved in tautomerization. researchgate.net

Table 1: Calculated Relative Energies for Tautomers of Isochroman-1,3-dione Analogs

| Compound Analog | Computational Method | Relative Energy (kcal/mol) | Most Stable Tautomer |

| (Z)-4-(hydroxypropyl) isochroman-1,3-dione | DFT/MP2 | 2.5 ± 0.3 | Dione Form |

| (Z)-4-(hydroxyethyl) isochroman-1,3-dione | DFT/ab-initio | 3.5 ± 0.5 | Dione Form |

This table presents data for analogues to infer properties of this compound.

Density Functional Theory (DFT) Calculations for Geometries, Energies, and Reaction Mechanisms

Density Functional Theory (DFT) is a more rigorous quantum mechanical modeling method that offers a good balance between accuracy and computational cost. It is widely used to investigate the geometries, energies, and reaction pathways of organic molecules. mdpi.com For derivatives of isochroman-1,3-dione, DFT calculations have been instrumental in corroborating experimental data, such as crystal structures, and in providing a deeper understanding of their chemical behavior. researchgate.net

DFT methods are employed to optimize the molecular geometry, finding the lowest energy arrangement of atoms. For analogues of this compound, DFT calculations have confirmed that the saturated and unsaturated rings are nonplanar. researchgate.net Furthermore, these calculations can predict vibrational frequencies, such as the characteristic C=O stretching vibration, which has been computed to be around 1757-1763 cm⁻¹ for related structures, aligning well with experimental FT-IR spectra. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the treatment of solvent effects. A basis set is a set of mathematical functions used to build the molecular orbitals. Various basis sets, such as the Pople-style 6-311++G** or the Dunning-type correlation-consistent basis sets, are chosen depending on the desired accuracy and the computational resources available. mdpi.com For complex systems, it is common to perform calculations with multiple basis sets to ensure the reliability of the results. researchgate.net

Solvation effects are crucial for accurately modeling reactions in solution. Computational models can account for the solvent either explicitly, by including individual solvent molecules, or implicitly, using a continuum model like the Polarizable Continuum Model (PCM). researchgate.net These models are essential for obtaining realistic energy profiles and reaction barriers, as the solvent can significantly stabilize or destabilize reactants, transition states, and products.

Mechanistic Studies through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, providing detailed pictures of the transition states and intermediates that govern a chemical transformation.

Transition State Analysis in Nucleophilic Substitution Reactions and Regioselectivity

Nucleophilic substitution is a fundamental reaction class for isochroman-1,3-diones. The anhydride-like structure presents two electrophilic carbonyl carbons, raising questions of regioselectivity. Computational modeling can be used to map out the potential energy surface for the approach of a nucleophile.

The analysis of the transition state (TS) is key to understanding the reaction pathway. For a nucleophilic substitution reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the bond to the leaving group. libretexts.org The geometry of this transition state can be, for example, trigonal bipyramidal in an SN2-type reaction. libretexts.org By calculating the energy of the transition states for attack at the different carbonyl positions, the regioselectivity of the reaction can be predicted. The pathway with the lower activation energy (the energy difference between the reactants and the transition state) will be the favored one. For reactions proceeding through a stepwise SN1 mechanism, the stability of the resulting carbocation intermediate is the determining factor. masterorganicchemistry.com

Table 2: Key Features of Nucleophilic Substitution Mechanisms

| Mechanism | Molecularity | Key Feature | Transition State/Intermediate |

| SN1 | Unimolecular | Stepwise: carbocation intermediate formation | Carbocation intermediate |

| SN2 | Bimolecular | Concerted: single-step reaction | Trigonal bipyramidal transition state |

This table provides a general overview of nucleophilic substitution mechanisms relevant to the study of this compound.

Investigation of Oxidative Rearrangement Mechanisms

The isochroman-1,3-dione core can also be susceptible to oxidative rearrangement reactions. These complex transformations can involve multiple steps, including oxidation, bond cleavage, and bond formation, often leading to structurally novel products.

Computational modeling, particularly with DFT methods, is invaluable for unraveling these intricate mechanistic pathways. By locating all intermediates and transition states on the potential energy surface, a complete picture of the reaction can be constructed. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state correctly connects the reactant and product of a particular step. researchgate.net This level of detail allows researchers to understand the factors controlling the reaction's outcome and to potentially design conditions that favor a desired product.

Understanding Dienolization/Dearomatization Processes in Cycloadditions

The reactivity of this compound in cycloaddition reactions is intrinsically linked to the processes of dienolization and dearomatization. Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the mechanistic pathways of these transformations. Research on the related homophthalic anhydride (B1165640) has demonstrated the power of DFT in understanding its cycloadditions. researchgate.netnih.gov These studies reveal that the reaction proceeds through a dearomatizing dienolization of the anhydride, which then acts as a diene in [4+2] cycloadditions.

For this compound, a similar process is anticipated. The presence of the isopropyl group at the C4 position is expected to influence the energetics and stereoselectivity of the dienolization and subsequent cycloaddition. Computational modeling can predict the transition state energies for the formation of the dienol intermediate and its reaction with various dienophiles. These calculations can help rationalize the observed stereochemical outcomes and predict the feasibility of different reaction pathways.

A typical computational workflow to investigate the dienolization/dearomatization process would involve:

Reactant and Product Optimization: Geometry optimization of the ground states of this compound, the dienol intermediate, and the final cycloaddition product.

Transition State Searching: Locating the transition state structures for both the dienolization step and the cycloaddition step.

Frequency Calculations: To confirm the nature of the stationary points (minima or transition states) and to calculate thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the located transition states connect the correct reactants and products.

The insights gained from such computational studies are crucial for designing new synthetic routes and for understanding the fundamental reactivity of this class of compounds.

Conformational Landscape Analysis via Computational Methods

The three-dimensional shape of a molecule, or its conformation, is critical to its reactivity and physical properties. For a molecule like this compound, with its flexible isopropyl group and non-planar heterocyclic ring, a multitude of conformations are possible. Computational methods provide a means to explore this conformational landscape and identify the low-energy, and therefore most populated, conformers.

A comprehensive conformational analysis of this compound would typically involve a systematic search of the potential energy surface. This can be achieved through various computational techniques, such as molecular mechanics (MM) for an initial rapid screening, followed by more accurate quantum mechanical methods like DFT for refining the geometries and energies of the most promising conformers. The relative energies of the different conformers can be used to determine their populations at a given temperature using the Boltzmann distribution.

The table below illustrates the kind of data that would be generated from a computational conformational analysis of this compound, showing the relative energies of hypothetical conformers.

| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| A | 60 | 0.00 | 73.1 |

| B | 180 | 1.00 | 16.5 |

| C | -60 | 2.00 | 3.7 |

Such an analysis would reveal the preferred orientation of the isopropyl group relative to the isochroman (B46142) ring system, which has significant implications for the stereochemical outcome of its reactions.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with a high degree of accuracy. researchgate.netbohrium.com This capability is particularly valuable for the structural elucidation of new compounds or for distinguishing between closely related isomers.

For this compound, computational methods can predict its ¹H and ¹³C NMR chemical shifts. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. The process involves:

Optimizing the geometry of the molecule at a chosen level of theory.

Performing a GIAO calculation to obtain the absolute magnetic shielding tensors.

Converting the shielding tensors to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts can then be compared with experimental data to confirm the structure of the molecule. Discrepancies between predicted and experimental spectra can often point to incorrect structural assignments or the presence of conformational averaging. Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.gov

Similarly, the vibrational frequencies and intensities of this compound can be calculated to generate a theoretical IR spectrum. This is achieved by performing a frequency calculation on the optimized geometry of the molecule. The predicted spectrum can aid in the identification of key functional groups, such as the carbonyl stretches of the anhydride moiety.

The following table provides an example of how predicted ¹³C NMR chemical shifts for this compound would be presented and compared with hypothetical experimental values.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | 165.2 | 164.8 |

| C3 | 168.9 | 168.5 |

| C4 | 45.8 | 45.5 |

| C4a | 128.3 | 128.0 |

| C5 | 125.6 | 125.4 |

| C6 | 135.1 | 134.9 |

| C7 | 129.7 | 129.5 |

| C8 | 138.4 | 138.1 |

| C8a | 118.9 | 118.6 |

| i-Pr CH | 34.2 | 34.0 |

| i-Pr CH₃ | 21.5 | 21.3 |

Molecular Modeling for Stereochemical Assignments

When this compound undergoes reactions that generate new stereocenters, determining the absolute and relative stereochemistry of the products is a critical task. Molecular modeling offers a powerful set of tools to aid in these stereochemical assignments.

One common application is in the context of diastereoselective reactions. By computationally modeling the transition states leading to the different diastereomeric products, the relative activation energies can be calculated. According to transition state theory, the diastereomer formed via the lower energy transition state will be the major product. This approach can provide a theoretical rationale for the observed diastereoselectivity or even predict the outcome of a reaction before it is performed in the lab.

For enantioselective reactions, often employing a chiral catalyst, molecular modeling can be used to build models of the catalyst-substrate complex. By examining the non-covalent interactions between the catalyst and the two enantiomeric transition states, it is possible to understand the origin of the enantioselectivity. DFT calculations on these complex systems can quantify the energy difference between the diastereomeric transition states, allowing for a prediction of the enantiomeric excess (ee) of the reaction.

In cases where the stereochemistry of a product has been determined experimentally, for example by X-ray crystallography, molecular modeling can be used to correlate the solid-state structure with the conformation in solution, which is often more relevant to its reactivity. By combining computational data with experimental results from techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy, a comprehensive picture of the molecule's stereochemistry and conformational dynamics can be developed.

Applications of 4 Isopropylisochroman 1,3 Dione and Its Derivatives in Chemical Science

Role as Versatile Synthetic Intermediates in Organic Synthesis

The isochroman-1,3-dione ring system is a valuable intermediate in organic synthesis due to its inherent reactivity. The anhydride (B1165640) functionality can readily undergo reactions with a variety of nucleophiles, leading to the formation of a diverse array of more complex molecules. For instance, the reaction of isochroman-1,3-diones with amines or alcohols can provide access to substituted phthalic acid derivatives, which are themselves important precursors in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com

The synthesis of isochroman-1,3-dione derivatives often involves the cyclization of appropriately substituted precursors. One common method involves the ozonolysis of 2-benzylidene-indanones, which cleaves the exocyclic double bond to form the desired acid anhydride. tandfonline.comtandfonline.com Another approach is the acylation of homophthalic anhydride with acid chlorides or anhydrides in the presence of a base. researchgate.net These synthetic strategies offer a means to introduce a variety of substituents onto the isochroman-1,3-dione core, including the isopropyl group at the 4-position.

The versatility of the isochroman-1,3-dione scaffold is further demonstrated by its use in the synthesis of natural products and biologically active molecules. For example, derivatives of 8-hydroxyisochroman-1,3-dione, such as (±)Sclerin, have been synthesized using multi-step sequences that highlight the utility of this heterocyclic system as a key building block. tandfonline.comtandfonline.com

| Synthetic Route | Precursors | Product | Reference |

| Ozonolysis | 2-Benzylidene-indanones | Isochroman-1,3-diones | tandfonline.comtandfonline.com |

| Acylation | Homophthalic anhydride, Acid chlorides/anhydrides | 4-Acylisochroman-1,3-diones | researchgate.net |

| Reaction with Nucleophiles | Isoindoline-1,3-dione derivatives, Amines | N-substituted phthalimides | mdpi.com |

Contributions to Advanced Materials Chemistry

The unique electronic and photophysical properties of the isochroman-1,3-dione core and its derivatives make them attractive candidates for applications in advanced materials chemistry.

Derivatives of related dione (B5365651) structures, such as indan-1,3-dione, have been investigated as components of photoinitiating systems for free radical photopolymerization. researchgate.net These systems are crucial for applications like 3D printing and the curing of coatings. The dione moiety can act as an electron acceptor in push-pull dyes, which are highly efficient photoinitiators when combined with an electron donor and an iodonium (B1229267) salt. researchgate.net The efficiency of these systems is dependent on the specific structure of the dye, suggesting that the electronic properties of 4-isopropylisochroman-1,3-dione could be tuned for similar applications.

Furthermore, derivatives of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione have been synthesized and studied as tautomeric organic semiconductors. nih.govrsc.org These materials exhibit intramolecular double proton transfer, a property that can influence their charge transport characteristics. The synthesis of these materials involves the reaction of 1,3-diones with ninhydrin, demonstrating a potential synthetic pathway to incorporate the isochroman-1,3-dione core into novel organic electronic materials. nih.gov The monoalkylated derivatives of these compounds have shown hole mobilities of up to 0.012 cm² V⁻¹ s⁻¹, indicating their potential for use in organic field-effect transistors. rsc.org

The fluorescence properties of certain isochroman-1,3-dione derivatives make them promising candidates for the development of optical sensors. Specifically, 4-acylisochroman-1,3-diones have been synthesized and their fluorescence properties investigated. researchgate.net Some of these compounds exhibit dual fluorescence, a phenomenon that can be exploited for ratiometric sensing applications, where the ratio of the intensities of two different emission bands is used to determine the concentration of an analyte. The emission characteristics of these compounds are influenced by the nature of the substituent group, indicating that the isopropyl group in this compound would likely influence its photophysical properties. researchgate.net

Organic molecules with a high degree of π-electron delocalization can exhibit significant non-linear optical (NLO) properties, which are essential for applications in photonics and optoelectronics. jhuapl.edu The isochroman-1,3-dione scaffold, with its aromatic ring and carbonyl groups, provides a framework for the design of new NLO materials. Related structures, such as isoindole-1,3-diones, have been identified as promising candidates for NLO applications due to their delocalized π-electron systems. acgpubs.org Theoretical studies on isoindoline-1,3-dione-fullerene conjugates have shown that these systems can possess reasonably good NLO activity. researchgate.net By analogy, derivatives of this compound could be designed to have significant third-order NLO properties, making them potentially useful for applications such as optical switching and data storage. semanticscholar.org

| Material Application | Key Structural Feature | Relevant Findings | Reference |

| Organic Semiconductors | 3,3′-dihydroxy-2,2′-diindan-1,1′-dione | Hole mobility up to 0.012 cm² V⁻¹ s⁻¹ in OFETs. | rsc.org |

| Photopolymerization | Indane-1,3-dione derivatives | Efficient photoinitiators for 405 nm LED light. | researchgate.net |

| Optical Sensing | 4-Acylisochroman-1,3-diones | Exhibit fluorescence; some show dual fluorescence. | researchgate.net |

| Non-Linear Optics | Isoindole-1,3-dione derivatives | Delocalized π-electron systems lead to NLO properties. | acgpubs.org |

Development of Molecular Probes for Analytical Chemistry

The fluorescence of 4-acylisochroman-1,3-diones also positions them as potential molecular probes for analytical chemistry. researchgate.net A molecular probe is a molecule that can be used to detect and quantify specific analytes in a sample. The fluorescence of these probes can be modulated by their interaction with the target analyte, allowing for sensitive and selective detection. The fact that one of the synthesized 4-acylisochroman-1,3-diones displays dual fluorescence is particularly noteworthy, as this property can enhance the reliability of analytical measurements. researchgate.net The synthesis of a this compound-based fluorescent probe would be a logical extension of this work.

Strategies for Scale-Up and Process Optimization in Chemical Manufacturing

For any chemical compound to be utilized in widespread applications, efficient and scalable synthetic methods are essential. The synthesis of isochroman-1,3-dione and its derivatives has been reported through various laboratory-scale procedures. tandfonline.comtandfonline.comresearchgate.net For large-scale manufacturing, these methods would need to be optimized for factors such as cost, safety, and environmental impact.

A key consideration for scale-up is the availability and cost of the starting materials. The synthesis of this compound would likely start from readily available precursors. Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize by-product formation. The development of continuous flow processes, as opposed to batch reactions, could also offer advantages in terms of safety, efficiency, and scalability. While specific scale-up data for this compound is not available, the general principles of chemical process development would apply. The development of robust and efficient synthetic routes, such as those demonstrated for related isoindoline-1,3-dione derivatives, would be a critical step towards the industrial production of this compound. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel and Atom-Economical Synthetic Routes

The synthesis of isochroman-1,3-diones has been approached through various methods, such as the reaction of homophthalic anhydrides with acid chlorides or other anhydrides tandfonline.com. Another established route involves the ozonolysis of 2-benzylidene-indanone derivatives tandfonline.comoup.com. However, a dedicated and optimized synthesis for 4-Isopropylisochroman-1,3-dione is yet to be reported. Future research should focus on developing synthetic strategies that are not only efficient but also adhere to the principles of atom economy, minimizing waste and maximizing the incorporation of starting material atoms into the final product.

Prospective research directions include:

Catalytic C-H Activation: Investigating transition-metal catalyzed C-H activation/annulation reactions on readily available precursors could provide a direct and highly efficient route to the target molecule.

Flow Chemistry: The use of continuous flow reactors could enable safer and more scalable syntheses, with precise control over reaction parameters, potentially improving yields and purity.

Biocatalysis: Exploring enzymatic transformations could offer a green and highly selective method for constructing the isochroman-1,3-dione core, operating under mild conditions.

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The chemical behavior of this compound is a complete unknown. The presence of the dione (B5365651) functionality, an isopropyl group at a key position, and the heterocyclic ring system suggests a rich and complex reactivity profile waiting to be discovered.

Future studies could investigate:

Ring-Opening Reactions: The anhydride-like nature of the dione moiety suggests susceptibility to nucleophilic attack, leading to a variety of ring-opened products that could serve as versatile synthetic intermediates.

Novel Rearrangements: Subjecting the molecule to thermal, photochemical, or catalytic conditions could induce unforeseen molecular rearrangements, leading to novel and potentially valuable molecular architectures.

Tautomeric Equilibria: Research has shown that isochroman-1,3-diones can exist in tautomeric forms, with the enolic form having an exocyclic double bond being prevalent in solution tandfonline.com. A thorough investigation into the tautomerism of the 4-isopropyl derivative is warranted, as different tautomers may exhibit distinct reactivity.

Advanced Spectroscopic and Supramolecular Investigations

A deep understanding of the structural and electronic properties of this compound is fundamental to predicting its behavior and potential applications. While standard spectroscopic techniques like 1H and 13C NMR would be the first step in characterization, more advanced methods can provide deeper insights tandfonline.com.

Key areas for future spectroscopic and supramolecular research include:

Advanced NMR Spectroscopy: The application of two-dimensional NMR techniques (COSY, HSQC, HMBC) and solid-state NMR can provide a comprehensive picture of the molecule's connectivity and conformational dynamics. 17O NMR studies, as have been performed on related isochroman-1,3-diones, could offer valuable information on the electronic environment of the carbonyl oxygens tandfonline.com.

Supramolecular Assembly: The potential for this compound to form ordered, non-covalent assemblies through interactions like hydrogen bonding or π-stacking is an exciting avenue. umd.eduweizmann.ac.ilrsc.org Advanced spectroscopic techniques, such as variable-temperature NMR and X-ray crystallography, could be employed to study the formation and structure of these supramolecular architectures. umd.eduweizmann.ac.ilrsc.org

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

The fields of chemistry and artificial intelligence are increasingly intertwined, offering powerful new tools for discovery. nih.govproquest.commdpi.com Machine learning (ML) and AI can significantly accelerate the research and development process for compounds like this compound. nih.govproquest.commdpi.com

Future applications of AI in this context could involve:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule, potentially uncovering pathways that a human chemist might overlook. chemrxiv.orgchemrxiv.org

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of this compound and its derivatives, guiding the design of new compounds with desired characteristics. researchgate.net

Automated Synthesis: The integration of AI with robotic platforms could lead to the automated optimization and execution of the synthesis of this compound, freeing up researchers for more creative tasks. mdpi.comyoutube.com

Expanding Applications in Green Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances youtube.com. The future development of this compound should be guided by these principles.

Potential avenues for green chemistry applications include:

Development of Greener Synthetic Routes: As mentioned earlier, focusing on atom-economical and catalytic methods will be crucial. The use of renewable starting materials and environmentally benign solvents should also be prioritized.

Catalyst Development: this compound itself, or its derivatives, could be investigated as a scaffold for the development of new organocatalysts, contributing to more sustainable chemical transformations.

Sustainable Materials: Exploring the potential of this compound as a monomer for the creation of novel, biodegradable polymers could open up applications in sustainable materials science. AI-powered tools are also being developed to design more sustainable synthesis routes by incorporating green chemistry principles. elsevier.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-isopropylisochroman-1,3-dione, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis of isochroman-1,3-dione derivatives typically involves acylation or cyclization reactions. For example, 4-acyl derivatives can be synthesized via nucleophilic acyl substitution using homophthalic anhydride and propionic anhydride in the presence of pyridine as a catalyst . Reaction parameters such as temperature (room temperature vs. reflux), solvent polarity (diethyl ether or chloroform), and stoichiometric ratios of reagents significantly impact yield and purity. Optimization studies suggest yields >70% are achievable for structurally similar compounds when using anhydrous conditions and controlled addition rates .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for 4-(1-hydroxypropyl)-isochroman-1,3-dione .

- NMR spectroscopy : H and C NMR resolve substituent effects (e.g., isopropyl group splitting patterns) and confirm carbonyl positions .

- IR spectroscopy : Identifies characteristic carbonyl stretches (~1750–1700 cm) and hydrogen-bonding interactions in the solid state .

Q. What is the reactivity profile of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer : The dione moiety is electrophilic at the carbonyl carbons, enabling nucleophilic attacks (e.g., Grignard reagents or amines). For example, 7-nitroisochroman-1,3-dione undergoes regioselective nitration at the 7-position due to electron-withdrawing effects of the dione . Computational modeling (e.g., DFT) can predict reactivity by analyzing frontier molecular orbitals and charge distribution .

Advanced Research Questions